molecular formula C10H14ClNO2 B13051016 (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13051016
M. Wt: 215.67 g/mol
InChI Key: KURQWQBODMEFCJ-LDWIPMOCSA-N
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Description

(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted aromatic ring, and a methoxy group. Its stereochemistry is defined by the (1R,2R) configuration, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone intermediate using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity. The choice of method depends on factors like cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL shares similarities with other chiral amino alcohols, such as (1S,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL and (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL.
  • These compounds have similar structures but differ in the position of the chloro or methoxy groups or the stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. This makes it a valuable compound for various applications, from drug development to industrial synthesis.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1

InChI Key

KURQWQBODMEFCJ-LDWIPMOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)OC)N)O

Origin of Product

United States

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